Ethynylcytidine - 180300-43-0

Ethynylcytidine

Catalog Number: EVT-267894
CAS Number: 180300-43-0
Molecular Formula: C11H13N3O5
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethynylcytidine, also known as 3′-C-ethynylcytidine (ECyd) or TAS-106, is a synthetic pyrimidine nucleoside analogue. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a derivative of the naturally occurring nucleoside cytidine, with an ethynyl group attached to the 3′ carbon of the ribose sugar moiety. [, , , , , , , , , , , , , , , ]

Ethynylcytidine has gained significant attention in scientific research due to its potent antitumor activity. [, , , , , , , , , , , , , , , , , , , , , , , ] Its unique mechanism of action, which involves inhibition of RNA polymerase I, II, and III, makes it a promising candidate for the development of new anticancer drugs. [, , , , , , , , ]

Synthesis Analysis

The synthesis of ethynylcytidine can be achieved through two main synthetic routes:

  • Route 1: Starting with an appropriate sugar, the sugar is monofunctionalized by introducing protecting groups. Modifications are then performed, preparing the modified sugar for N-glycosidation. The appropriate nucleobase is protected and activated, and both starting materials are condensed to form the N-glycoside bond. Subsequent deprotection yields the desired ethynylcytidine. This route involves at least five steps.

  • Route 2: This route starts with cytidine. Protecting groups are introduced to the nucleobase and the sugar residue. The protected nucleoside is modified, leading to a fully protected modified nucleoside analogue. Deprotection yields ethynylcytidine. This route requires at least four steps.

A specific synthesis route described in research starts from cytidine. Cytidine is orthogonally protected in three steps, and the unprotected 3′-hydroxy group is oxidized to obtain the key intermediate, a ketonucleoside analogue. The trimethylsilyl-protected acetylide residue is stereoselectively added to the 3′-carbonyl group. Complete deprotection then yields ethynylcytidine. This route results in a 24% overall yield over seven steps.

Molecular Structure Analysis

Ethynylcytidine is a cytidine analogue with an ethynyl group attached to the 3′ carbon of the ribose sugar. [, , , , , , , , , , , , , , , ] The presence of the ethynyl group at this specific position is crucial for its biological activity. [, , ]

Chemical Reactions Analysis

Ethynylcytidine undergoes intracellular phosphorylation to form ethynylcytidine monophosphate (ECMP), diphosphate (ECDP), and triphosphate (ECTP). [, , , ] ECTP is the active metabolite that exerts the inhibitory effects on RNA polymerases. [, , , ]

Mechanism of Action

Ethynylcytidine exerts its antitumor effect primarily through the inhibition of RNA synthesis. [, , , , , , ] It is transported into cells and rapidly phosphorylated to ECTP. [, , , ] ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III. [, , , ] This inhibition leads to the suppression of ribosomal RNA (rRNA) synthesis, ultimately leading to cell death. [, ]

Studies have also shown that ethynylcytidine can induce DNA and 28S rRNA fragmentation. The cleavage pattern of rRNA suggests the involvement of RNase L-related mechanisms in its antitumor activity.

Applications

Ethynylcytidine has found significant applications in scientific research, primarily in the field of cancer biology: [, , , , , , , , , , , , , , , , , , , , , , , ]

  • Antitumor Agent: Ethynylcytidine exhibits potent antitumor activity in vitro and in vivo against various human cancers, including solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , ] It shows a broad spectrum of activity and demonstrates efficacy against tumors resistant to other chemotherapeutic agents. [, , , , ]

  • Investigational Tool: Ethynylcytidine serves as a valuable tool for investigating the biological roles of RNA polymerases and RNA synthesis in cellular processes. [, ] Its ability to specifically target RNA synthesis makes it useful for studying the mechanisms of RNA-related diseases.

Future Directions
  • Optimization of its therapeutic efficacy: This includes exploring various administration routes, optimizing dosage regimens, and developing strategies to overcome resistance mechanisms. [, , , ]

  • Development of novel derivatives: Modification of the ethynylcytidine structure could lead to the development of analogues with enhanced potency, improved pharmacological properties, and reduced toxicity. [, , , , ]

  • Exploration of combination therapies: Combining ethynylcytidine with other chemotherapeutic agents could enhance its antitumor effect and overcome drug resistance. [, , , ]

  • Further investigation of its mechanism of action: A deeper understanding of the precise molecular mechanisms underlying its antitumor activity, including the role of RNase L and other cellular pathways, could lead to the identification of new therapeutic targets. [, , , ]

  • Development of personalized therapies: Identifying biomarkers that predict responsiveness to ethynylcytidine could guide treatment decisions and personalize chemotherapy. [, , ]

3′-Ethynyluridine (EUrd)

Compound Description: 3′-Ethynyluridine (EUrd) is a ribonucleoside analogue structurally similar to Ethynylcytidine, with uracil as the nucleobase instead of cytosine. Like Ethynylcytidine, EUrd exhibits potent antitumor activity by inhibiting RNA synthesis. [] It is metabolized intracellularly to its active triphosphate form, which acts as a competitive inhibitor of RNA polymerase. []

5-Iodo-3′-Ethynyluridine (5-Iodo-EUrd)

Compound Description: 5-Iodo-3′-Ethynyluridine (5-Iodo-EUrd) is a derivative of EUrd with an iodine atom at position 5 of the uracil base. This modification significantly enhances its anticancer activity compared to the parent EUrd. []

5-Bromo-3′-Ethynyluridine (5-Bromo-EUrd)

Compound Description: 5-Bromo-3′-Ethynyluridine (5-Bromo-EUrd) is another 5-substituted derivative of EUrd, this time incorporating a bromine atom. Like 5-Iodo-EUrd, this compound also demonstrates potent anticancer activity. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog widely used in chemotherapy to treat various cancers. Unlike Ethynylcytidine, 5-FU primarily targets DNA synthesis by inhibiting thymidylate synthase, but it also exhibits some RNA-synthesis-inhibiting activity. []

2′-Deoxy-5-fluorouridine (5-FdU)

Compound Description: 2′-Deoxy-5-fluorouridine (5-FdU) is a fluorinated pyrimidine nucleoside analog. It serves as a prodrug that is converted into 5-FU inside the body. [] 5-FdU is often used in combination therapies, including with Ethynylcytidine, to enhance anticancer efficacy. [, , , ]

2′-Deoxy-5-fluorouridylyl-(3′-5′)-3′-C-ethynylcytidine [5-FdU(3′-5′)ECyd]

Compound Description: This compound is a novel "duplex drug" that chemically links 5-FdU and Ethynylcytidine (ECyd) via a phosphodiester bond. [, , , , ] This design allows for the delivery of both active agents simultaneously, potentially increasing efficacy and reducing side effects compared to individual drug administration.

Relevance: 5-FdU(3′-5′)ECyd represents a promising approach to combine the distinct mechanisms of 5-FdU and Ethynylcytidine, potentially enhancing their anticancer effects against various cancers, including melanoma. []

Relevance: This lipid-conjugated duplex drug demonstrates potent cytotoxic activity against melanoma cells, highlighting its potential as a novel therapeutic approach for treating melanoma and potentially other cancers. []

(3′S)-3′-Deoxy-3′-fluoro-3′-C-ethynylcytidine

Compound Description: This compound is a novel pyrimidine nucleoside analogue incorporating fluorine at the 3′-position of Ethynylcytidine. []

Relevance: Introducing fluorine into the sugar moiety of Ethynylcytidine can alter its conformation, potentially affecting its interaction with target enzymes and ultimately its biological activity. [] This modification can lead to altered pharmacological properties and potentially enhanced antiviral activity.

Cytidine

Compound Description: Cytidine is a naturally occurring pyrimidine nucleoside, serving as a building block for RNA. It is a crucial precursor for the synthesis of other nucleotides and plays a vital role in various cellular processes. [, ]

Relevance: Cytidine is the natural counterpart to Ethynylcytidine, lacking the 3'-ethynyl group. Understanding their comparative metabolism and incorporation into RNA can help elucidate the specific mechanisms by which Ethynylcytidine disrupts RNA synthesis and exerts its antitumor effects. []

2-Octynyladenosine (2-OA)

Compound Description: 2-Octynyladenosine (2-OA) is a purine nucleoside analog developed as an antiviral agent. [] It has shown activity against various viruses.

2′-Deoxy-2′-methylidenecytidine (DMDC)

Compound Description: 2′-Deoxy-2′-methylidenecytidine (DMDC) is another nucleoside analog that has entered clinical trials for its antiviral properties. []

Properties

CAS Number

180300-43-0

Product Name

Ethynylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1

InChI Key

JFIWEPHGRUDAJN-DYUFWOLASA-N

SMILES

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine
1-(3-C-ethynylribopentofuranosyl)cytosine
3'-ethynylcytidine
3-C-ethynyl-cytidine
ECyd cpd
TAS 106
TAS-106

Canonical SMILES

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.